

Validating 3-(3-Bromophenyl)oxolan-3-ol: A Structural Confirmation Guide

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Compound of Interest

Compound Name: 3-(3-Bromophenyl)oxolan-3-ol

CAS No.: 1784654-07-4

Cat. No.: B2509071

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Introduction: The Structural Challenge

In the development of kinase inhibitors and fragment-based drug discovery, the tetrahydrofuran-3-ol (oxolan-3-ol) scaffold serves as a critical polar core. However, the synthesis of **3-(3-bromophenyl)oxolan-3-ol** (Target 1) presents a specific regiochemical challenge.

The standard synthetic route—Grignard addition of 3-bromophenylmagnesium bromide to dihydrofuran-3(2H)-one—is robust but susceptible to two primary classes of isomeric impurities:

- **Positional Isomers (Aryl):** Contamination with para- or ortho-bromo isomers due to impure starting halides.
- **Regioisomers (Oxolane):** Formation of 2-substituted oxolanes if the precursor ketone isomerizes or if alternative lithiation strategies (e.g., directed ortho-lithiation of THF) are employed.

This guide provides a definitive analytical workflow to distinguish the target molecule from its closest structural mimics, relying on self-validating NMR and crystallographic logic.

Synthetic Context & Isomer Landscape

To validate the structure, we must first understand the "competitors" in the reaction mixture.

- Target Molecule (1): **3-(3-Bromophenyl)oxolan-3-ol**. Key Feature: Tertiary alcohol at C3; meta-substitution on phenyl ring.
- Impurity A (Para-Isomer): 3-(4-Bromophenyl)oxolan-3-ol. Origin: 1,4-dibromobenzene impurity in starting material.
- Impurity B (2-Isomer): 2-(3-Bromophenyl)oxolan-3-ol. Origin: Migration of the active center or use of 2-oxolanone precursors.

Isomer Differentiation Table

Feature	Target (Meta-3-ol)	Impurity A (Para-3-ol)	Impurity B (Meta-2-ol)
Aryl Symmetry	Asymmetric (meta)	Symmetric (para)	Asymmetric (meta)
Oxolane C2 Protons	Singlet/AB Quartet (Isolated)	Singlet/AB Quartet (Isolated)	Doublet/Multiplet (Coupled)
C-OH Carbon (13C)	Quaternary (~80 ppm)	Quaternary (~80 ppm)	Tertiary (~75 ppm)
1H Aryl Pattern	s, d, d, t (4 signals)	d, d (2 signals, AA'BB')	s, d, d, t (4 signals)

Analytical Workflow: Step-by-Step Validation

Phase 1: 1H NMR – The "Fingerprint" Test

Objective: Confirm the meta-substitution pattern and the oxolane ring position.

Protocol:

- Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ (preferred over CDCl₃ to prevent OH exchange and allow OH coupling visualization).
- Acquire spectrum with at least 16 scans.

Interpretation Logic:

- The Aromatic Region (7.0 – 8.0 ppm):
 - Look for the Meta-Pattern: A distinct singlet-like triplet (H_{2'}), two doublets (H_{4'}, H_{6'}), and a triplet (H_{5'}).
 - Red Flag: If you see two tall symmetric doublets (roofing effect), you have the para-isomer.
- The Oxolane Region (1.8 – 4.0 ppm):
 - Target (3-sub): The protons at C₂ are unique. They are flanked by the oxygen and the quaternary C₃.^[1] They appear as an AB quartet (or singlet if coincident) typically around 3.8–4.0 ppm, with no vicinal coupling to other protons.
 - Isomer (2-sub): The proton at C₂ is a methine (CH). It will show coupling to the C₃ protons, appearing as a triplet or doublet of doublets.

Phase 2: ¹³C DEPT-135 – The Quaternary Check

Objective: Distinguish 3-substituted (tertiary alcohol) from 2-substituted (secondary alcohol/hemiketal types).

Protocol: Run a standard ¹³C followed by DEPT-135.

- Target (3-sub): The carbon at ~80 ppm (C-OH) will disappear in DEPT-135 (Quaternary).
- Isomer (2-sub): The carbon at ~75-80 ppm will appear positive (CH) or negative (CH₂) depending on substitution, but for the 2-aryl-2-ol it would be quaternary; for 2-aryl-3-ol it is a CH.

Phase 3: 2D HMBC – The "Smoking Gun"

Objective: Definitively link the phenyl ring to the specific oxolane carbon.

Protocol: Configure HMBC for long-range coupling ($J = 8-10$ Hz).

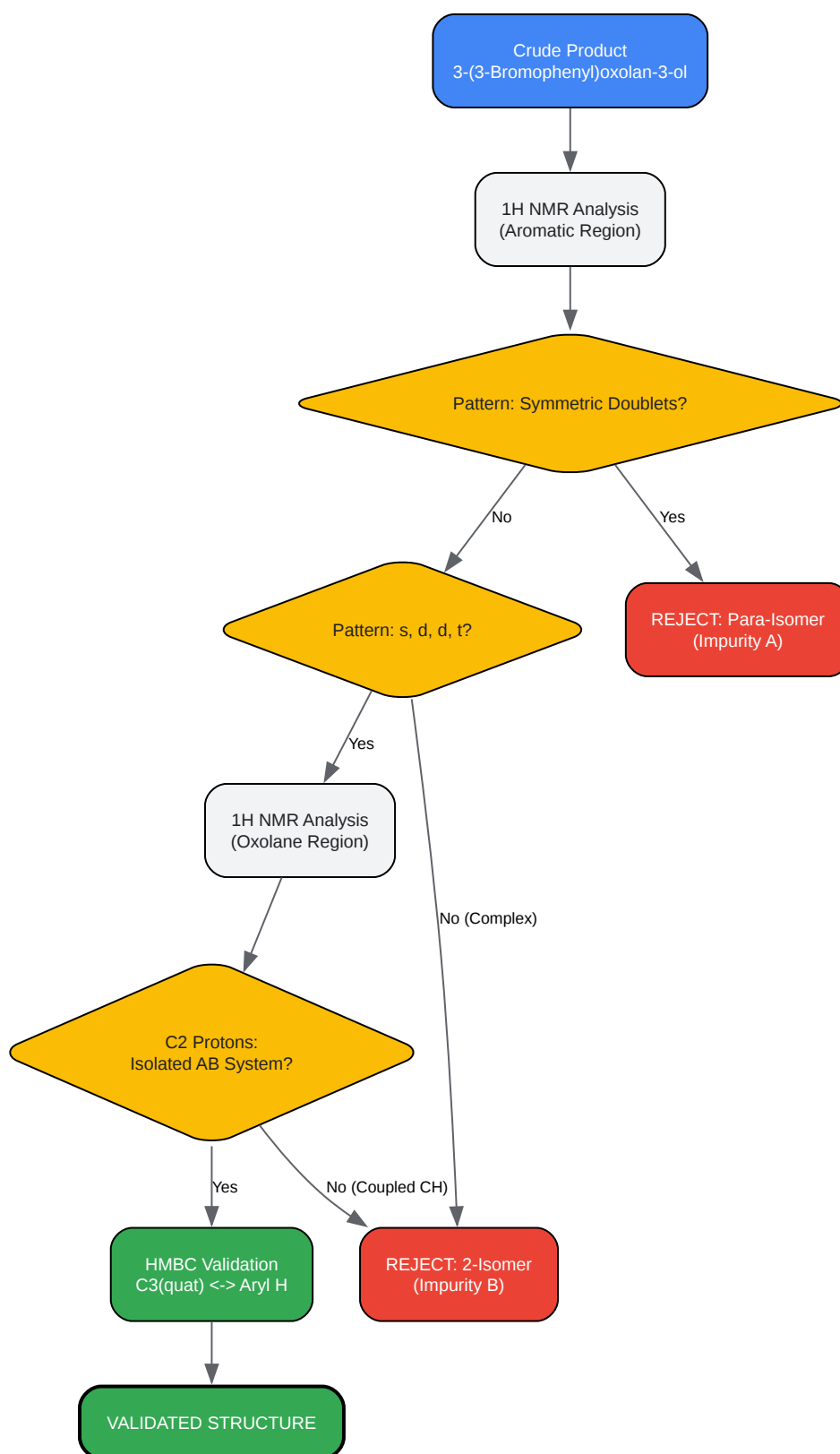
Key Correlations (Target):

- Aryl-to-Ring: The ortho-protons of the phenyl ring (H2', H6') must show a strong correlation to the Quaternary C3 (~80 ppm).
- Ring-to-Ring: The isolated C2 protons (AB system) must correlate to the Quaternary C3 AND the Aryl C1' (ipso).
 - Why this matters: In the 2-isomer, the C2 proton would correlate to the ether oxygen carbons differently.

Visualizing the Logic

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical rejection of isomers based on spectral data.

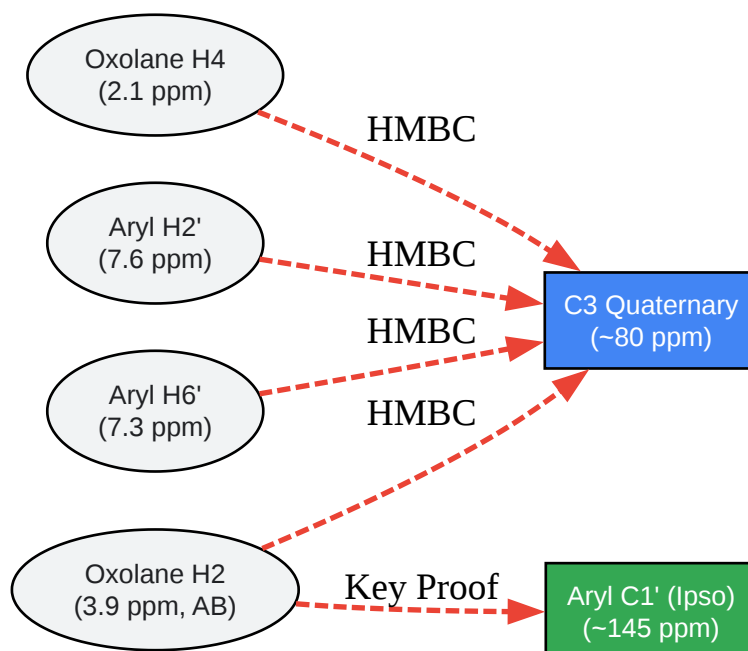


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Caption: Decision tree for excluding regioisomers and positional isomers using sequential NMR logic.

Diagram 2: HMBC Connectivity Map

Visualizing the critical long-range couplings that prove the 3,3-connectivity.



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Caption: Critical HMBC correlations. The correlation between Oxolane H2 and Aryl C1' is the definitive proof of position 3 substitution.

Experimental Data Summary

The following data represents the expected spectral signature for the pure Target (1).

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
1H	7.62	t (J~1.8 Hz)	1H	Aryl H2' (Meta)
1H	7.45	d (J~7.8 Hz)	1H	Aryl H6'
1H	7.40	d (J~8.0 Hz)	1H	Aryl H4'
1H	7.25	t (J~7.9 Hz)	1H	Aryl H5'
1H	5.30	s (broad)	1H	-OH (in DMSO)
1H	3.95, 3.82	AB q (J~9 Hz)	2H	Oxolane C2-H (Diagnostic)
1H	3.70 - 3.85	m	2H	Oxolane C5-H
1H	2.15, 1.95	m	2H	Oxolane C4-H
13C	148.5	C (quat)	-	Aryl C1'
13C	122.0	C (quat)	-	Aryl C3'-Br
13C	79.5	C (quat)	-	Oxolane C3-OH
13C	76.2	CH2	-	Oxolane C2

Note: Shifts are approximated for DMSO-d6. In CDCl3, the OH signal may not be visible or will be broad.

References

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